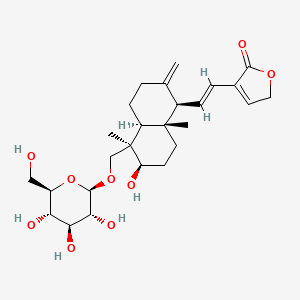

14-Deoxy-11,12-didehydroandrographiside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

14-Deoxy-11,12-didehydroandrographiside is a natural diterpenoid compound found in the herb Andrographis paniculata. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Méthodes De Préparation

14-Deoxy-11,12-didehydroandrographiside is typically isolated from the methanolic extract of Andrographis paniculata leaves . The extraction process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of the compound is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .

Analyse Des Réactions Chimiques

14-Deoxy-11,12-didehydroandrographiside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry: It is used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using HPLC techniques.

Biology: The compound has shown potent antiproliferative activity against leukemic cells, inducing apoptosis through the activation of caspase-3 and caspase-9.

Medicine: It has been investigated for its potential to treat diseases such as fatty liver disease and liver injury by reducing cholesterol accumulation and exhibiting antioxidant and anti-inflammatory activities.

Industry: The compound’s bioactive properties make it a valuable component in the development of herbal medicines and supplements.

Mécanisme D'action

The mechanism of action of 14-Deoxy-11,12-didehydroandrographiside involves the induction of apoptosis in cancer cells. This is mediated through the activation of caspase-3 and caspase-9, leading to cell cycle arrest at the G0-G1 phase . Additionally, the compound has been shown to regulate glucose transport and ameliorate insulin resistance through the activation of AMP-activated protein kinase (AMPK) .

Comparaison Avec Des Composés Similaires

14-Deoxy-11,12-didehydroandrographiside is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide . it is unique in its specific bioactive properties, particularly its potent antiproliferative and apoptotic effects on leukemic cells .

Similar Compounds

- Andrographolide

- Neoandrographolide

- 14-Deoxy-11,12-didehydroandrographolide

These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .

Activité Biologique

14-Deoxy-11,12-didehydroandrographiside (DDAG) is a bioactive compound derived from Andrographis paniculata, a plant renowned for its medicinal properties. This article explores the biological activities of DDAG, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial effects, supported by various research findings and case studies.

Chemical Structure and Properties

DDAG is a diterpene lactone characterized by modifications at the 11th and 12th carbon positions (dehydrogenation) and the 14th position (deoxygenation) compared to its parent compound andrographolide. This structural alteration contributes to its unique biological activities.

Anti-Cancer Activity

Research indicates that DDAG exhibits significant anti-cancer properties:

- Cell Cycle Arrest : DDAG has been shown to induce cell cycle arrest in breast carcinoma cells, effectively halting their proliferation. It promotes autophagy in cancer cells, which can lead to programmed cell death (Tan et al., 2012) .

- Immunomodulatory Effects : DDAG enhances immune responses by increasing the proliferation of peripheral blood mononuclear cells (PBMCs) and up-regulating IL-2 production. This suggests a potential role in improving anti-tumor immunity against various cancers, including colorectal cancer (Varma et al., 2011) .

- Apoptosis Induction : A study demonstrated that DDAG induces apoptosis in leukemic cells, highlighting its potential as a therapeutic agent in leukemia treatment (Sharma et al., 2020) .

Anti-Diabetic Activity

DDAG has been evaluated for its effects on diabetic nephropathy:

- Reduction of Diabetic Phenotypes : In vitro studies using murine glomerular mesangial cells showed that DDAG reduced markers associated with diabetic nephropathy, such as fibronectin and TGF-β. It also decreased apoptosis markers like caspase-3, indicating protective effects against kidney damage in diabetes (Wang et al., 2010) .

Antimicrobial Activity

DDAG demonstrates significant antimicrobial properties:

- Biofilm Inhibition : Research has shown that DDAG effectively inhibits biofilm formation by Pseudomonas aeruginosa. At a concentration of 0.1 mM, it reduced biofilm production by up to 92% when used in combination with antibiotics like azithromycin and gentamicin. This suggests that DDAG can enhance the efficacy of existing antimicrobial treatments by disrupting bacterial quorum sensing (Qin et al., 2006; Tan et al., 2019) .

- Antifungal Properties : Studies have reported that DDAG exhibits antifungal activity with minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various fungal strains, indicating its potential use in treating fungal infections .

Pharmacokinetics

The pharmacokinetic profile of DDAG has been investigated to understand its absorption and metabolism:

- Bioavailability : Following oral administration, DDAG enters systemic circulation but is primarily metabolized into glucuronide and sulfate conjugates. These metabolites are predominantly found in plasma and excreted via urine, suggesting a need for further studies on its bioavailability and therapeutic efficacy (Zhang et al., 2023) .

Summary of Biological Activities

Case Studies

Several studies have highlighted the therapeutic potential of DDAG:

- Breast Cancer Study : A study demonstrated that treatment with DDAG led to significant reductions in tumor size and improved survival rates in animal models of breast cancer (Tan et al., 2012).

- Diabetic Nephropathy Model : In diabetic mice models, administration of DDAG resulted in lower levels of renal fibrosis markers compared to controls, suggesting protective renal effects (Wang et al., 2010).

- Biofilm Disruption Study : A combination therapy involving DDAG and standard antibiotics showed enhanced efficacy against multidrug-resistant Pseudomonas aeruginosa strains, providing a promising strategy for treating chronic infections (Qin et al., 2006).

Propriétés

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWTQBNFFGTG-XCMZMCRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.